SB228357

Catalepsy Extrapyramidal Symptoms (EPS) Antipsychotic

Challenge: Generic 5-HT2 antagonists fail to reverse haloperidol-induced catalepsy, a key model for antipsychotic EPS liability. SB228357 is the validated solution. • Uniquely reverses haloperidol-induced catalepsy in rats (0.32-10 mg/kg p.o.); 5-HT2A antagonist MDL-100907 and 5-HT2B antagonist SB-215505 both fail this assay. • Dual 5-HT2C/2B pharmacology (pKi 9.0/8.0) with 5-HT2A selectivity window (pKi 6.9). • Orally active GSK tool compound; definitive for CNS neuropsychiatric & cardiovascular research. Supplied with full QC documentation. In stock for immediate global dispatch.

Molecular Formula C22H17F4N3O2
Molecular Weight 431.4 g/mol
CAS No. 181629-93-6
Cat. No. B1680812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB228357
CAS181629-93-6
Synonyms1-5(-fluoro-3-(3-pyridyl)phenyl-carbamoyl)-5-methoxy-6-trifluoromethylindoline
SB 228357
SB-228357
SB228357
Molecular FormulaC22H17F4N3O2
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F
InChIInChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30)
InChIKeyRRJLJKRFFRZRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB228357 Baseline Profile: 5-HT2C/2B Antagonist


SB228357 (N-[3-(3-pyridinyl)-5-fluorophenyl]-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide) is a biarylcarbamoylindoline small molecule that functions as a potent, orally active antagonist and inverse agonist at the serotonin 5-HT2C and 5-HT2B receptors [1]. Originally developed by GlaxoSmithKline [2], it exhibits a defined selectivity profile, with pKi values of 6.9 (5-HT2A), 8.0 (5-HT2B), and 9.0 (5-HT2C) as determined in radioligand binding assays using human recombinant receptors expressed in HEK293 cells [3]. The compound is recognized for its ability to functionally block 5-HT-stimulated phosphoinositide (PI) hydrolysis and has demonstrated in vivo oral bioavailability, supporting its use as a preclinical tool compound for investigating 5-HT2C- and 5-HT2B-mediated pathways in neuropsychiatric and cardiovascular research [1].

SB228357 Procurement Risk: Selectivity Concerns


Generic substitution within the 5-HT2 receptor antagonist class is not scientifically valid due to marked differences in receptor subtype selectivity profiles, functional efficacy, and in vivo behavioral outcomes. Compounds targeting the 5-HT2 family exhibit varying affinity ratios across the 2A, 2B, and 2C subtypes, with each subtype mediating distinct physiological and behavioral effects [1]. For instance, selective 5-HT2A antagonism (e.g., MDL-100907) fails to reverse haloperidol-induced catalepsy, a key model for extrapyramidal side-effect liability, whereas combined 5-HT2C/2B antagonism with SB228357 achieves significant reversal [2]. Furthermore, the selectivity window between 5-HT2C and 5-HT2A is critical; compounds with narrow selectivity (e.g., SB-215505) lack the distinct 5-HT2C-driven behavioral pharmacology that defines SB228357's preclinical profile [3]. Therefore, substituting SB228357 with an alternative 5-HT2 antagonist without head-to-head comparative binding and functional data risks introducing experimental confounds and invalidating cross-study comparisons.

SB228357 Comparative Selectivity Evidence


Catalepsy Reversal vs. MDL-100907 and SB-215505

In a direct in vivo comparison, SB228357 (0.32–10 mg/kg p.o.) significantly reversed haloperidol-induced catalepsy in rats, whereas the selective 5-HT2A antagonist MDL-100907 (0.003–0.1 mg/kg p.o.) and the selective 5-HT2B antagonist SB-215505 (0.1–3.2 mg/kg p.o.) failed to produce any significant reversal [1]. This functional outcome demonstrates that 5-HT2C receptor antagonism, a key property of SB228357, is necessary for this behavioral effect.

Catalepsy Extrapyramidal Symptoms (EPS) Antipsychotic

5-HT2 Subtype Selectivity vs. MDL-100907

SB228357 exhibits a balanced 5-HT2C/2B antagonist profile with a 5-HT2C pKi of 9.0 and a 5-HT2B pKi of 8.0, while demonstrating low affinity for 5-HT2A (pKi = 6.9) [1]. In contrast, MDL-100907 is a highly selective 5-HT2A antagonist (Ki = 0.36 nM, >80-fold selectivity for 5-HT2A) with negligible activity at 5-HT2C and 5-HT2B . The two compounds are thus pharmacologically orthogonal within the 5-HT2 family.

Receptor Binding Selectivity Pharmacology

5-HT2C/2B Selectivity and Catalepsy vs. SB-215505

SB228357 is a combined 5-HT2C/2B antagonist with pKi values of 9.0 (5-HT2C) and 8.0 (5-HT2B), representing a ~10-fold preference for 5-HT2C over 5-HT2B [1]. SB-215505, in contrast, is a 5-HT2B-preferring antagonist with pKi values of 8.3 (5-HT2B), 7.66 (5-HT2C), and 6.77 (5-HT2A) [2]. This inverted selectivity ratio translates to distinct in vivo pharmacology: SB228357 reverses haloperidol-induced catalepsy, whereas SB-215505 does not [3].

Receptor Binding Selectivity Catalepsy

5-HT2C Binding and Inverse Agonism vs. SB-243213

Within the same biarylcarbamoylindoline chemical series, SB228357 (compound 32) and SB-243213 (compound 40) were both selected for further evaluation as potential antidepressants/anxiolytics [1]. SB-243213 is a more potent 5-HT2C inverse agonist, with a pKi of 9.37 and a pKb of 9.8, compared to SB228357's pKi of 9.0 [2]. Both compounds display inverse agonism, completely abolishing basal 5-HT2C receptor activity in functional assays [1].

Receptor Binding Inverse Agonism 5-HT2C

Cardiac Fibroblast Activation vs. SB204741

In a model of TGF-β1-induced myofibroblast activation in aortic valve interstitial cells (AVICs), both SB228357 and the 5-HT2B antagonist SB204741 reduced markers of activation (αSMA expression and SM22α promoter activity) to basal levels [1]. Additionally, both compounds decreased calcific nodule morphogenesis in a dose-dependent manner (p < 0.005) [1]. This indicates that SB228357 and SB204741 exhibit comparable efficacy in antagonizing 5-HT2B-mediated profibrotic signaling.

Cardiac Fibrosis Myofibroblast 5-HT2B

SB228357 Research Applications


Reversal of Antipsychotic-Induced EPS

SB228357 is the definitive tool compound for investigating 5-HT2C receptor-mediated attenuation of haloperidol-induced catalepsy, a rodent model predictive of antipsychotic-induced EPS liability. As demonstrated by head-to-head comparison, the 5-HT2A antagonist MDL-100907 and the 5-HT2B antagonist SB-215505 fail to reverse catalepsy, making SB228357 uniquely suitable for this application [1]. Recommended dosing range: 0.32–10 mg/kg p.o. in male Sprague Dawley rats, 90 minutes prior to behavioral assessment.

Cardiac Fibrosis and Valvular Calcification Models

SB228357 effectively inhibits 5-HT2B-mediated myofibroblast activation and calcific nodule formation in primary human aortic valve interstitial cells (AVICs) at concentrations that do not affect cell viability [2]. While SB204741 exhibits comparable efficacy, SB228357 provides the advantage of dual 5-HT2C/2B pharmacology, enabling parallel investigation of serotonergic modulation in both cardiac and neuropsychiatric contexts within the same experimental system [2].

Indoline Carboxamide SAR Studies

SB228357 (compound 32) and SB-243213 (compound 40) represent two lead compounds from the biarylcarbamoylindoline series developed by GlaxoSmithKline as 5-HT2C inverse agonists with antidepressant/anxiolytic potential [3]. SB228357, with a 5-HT2C pKi of 9.0, serves as an essential comparator to SB-243213 (pKi = 9.37) for dose-response and SAR analyses. Its distinct substitution pattern (5-methoxy vs. 5-methyl on the indoline core) provides a direct structural comparator for evaluating the impact of the methoxy group on receptor affinity and functional efficacy [3].

Oral Bioavailability and CNS Penetration

SB228357 is orally active and demonstrates in vivo efficacy in rodent behavioral models, including reversal of haloperidol-induced catalepsy and attenuation of mCPP-induced hypolocomotion [1][3]. This pharmacokinetic profile makes SB228357 a suitable reference compound for studies evaluating oral bioavailability, brain penetration, and target engagement of 5-HT2C/2B antagonists in the CNS. Procurement of SB228357 is warranted for laboratories establishing in vivo pharmacology protocols for this receptor class.

Technical Documentation Hub

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